[1-(difluoromethyl)-1H-imidazol-2-yl]methanamine
Overview
Description
[1-(Difluoromethyl)-1H-imidazol-2-yl]methanamine: is a chemical compound with the molecular formula C5H7F2N3 It is characterized by the presence of a difluoromethyl group attached to an imidazole ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the electrophilic difluoromethylation of imidazole derivatives using reagents such as Selectfluor . The reaction conditions often include the use of a solvent like acetonitrile and a base such as potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis using similar difluoromethylation techniques but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
[1-(Difluoromethyl)-1H-imidazol-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like are commonly used.
Reduction: is a typical reducing agent.
Substitution: and are often employed in substitution reactions.
Major Products
The major products formed from these reactions include imidazole N-oxides , methyl-substituted imidazoles , and various nucleophile-substituted imidazoles depending on the specific reaction conditions and reagents used .
Scientific Research Applications
[1-(Difluoromethyl)-1H-imidazol-2-yl]methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of [1-(difluoromethyl)-1H-imidazol-2-yl]methanamine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- [1-(Trifluoromethyl)-1H-imidazol-2-yl]methanamine
- [1-(Chloromethyl)-1H-imidazol-2-yl]methanamine
- [1-(Bromomethyl)-1H-imidazol-2-yl]methanamine
Uniqueness
Compared to its analogs, [1-(difluoromethyl)-1H-imidazol-2-yl]methanamine is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. These properties can enhance the compound’s stability, reactivity, and biological activity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
[1-(difluoromethyl)imidazol-2-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N3/c6-5(7)10-2-1-9-4(10)3-8/h1-2,5H,3,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGHSYAOFYWRGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)CN)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1094415-91-4 | |
Record name | [1-(difluoromethyl)-1H-imidazol-2-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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